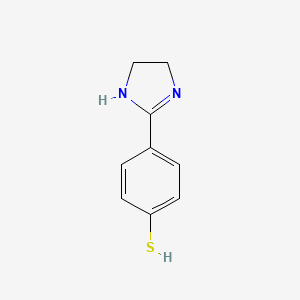
2-(5-Ethoxy-2,4-dinitrophenyl)propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Ethoxy-2,4-dinitrophenyl)propane-1,3-diol is a chemical compound characterized by its unique structure, which includes an ethoxy group and two nitro groups attached to a benzene ring, as well as a propane-1,3-diol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Ethoxy-2,4-dinitrophenyl)propane-1,3-diol typically involves the nitration of ethoxybenzene followed by a series of reactions to introduce the diol group. The nitration process requires careful control of reaction conditions, including temperature and the use of nitrating agents such as concentrated nitric acid and sulfuric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors and advanced purification techniques to ensure the high purity of the final product. The process must be optimized to minimize by-products and ensure the safety of the operation.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(5-Ethoxy-2,4-dinitrophenyl)propane-1,3-diol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a catalyst or chemical reductants like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can be performed using reagents such as halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups onto the benzene ring.
Applications De Recherche Scientifique
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-(5-Ethoxy-2,4-dinitrophenyl)propane-1,3-diol exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.
Comparaison Avec Des Composés Similaires
2,4-Dinitrophenylhydrazine: Used as a reagent for detecting carbonyl compounds.
1-Ethoxy-2,4-dinitrobenzene: Another nitro-substituted phenol derivative with different applications.
This compound's versatility and potential make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile open up numerous possibilities for innovation and advancement in both research and industry.
Propriétés
Numéro CAS |
872992-31-9 |
|---|---|
Formule moléculaire |
C11H14N2O7 |
Poids moléculaire |
286.24 g/mol |
Nom IUPAC |
2-(5-ethoxy-2,4-dinitrophenyl)propane-1,3-diol |
InChI |
InChI=1S/C11H14N2O7/c1-2-20-11-3-8(7(5-14)6-15)9(12(16)17)4-10(11)13(18)19/h3-4,7,14-15H,2,5-6H2,1H3 |
Clé InChI |
VUPATLLHDXBZFT-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C(=C1)C(CO)CO)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


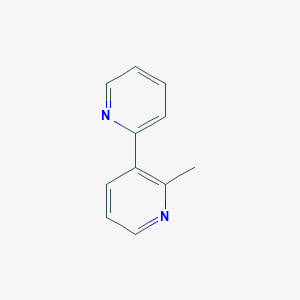
![2-Propanone, 1-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]-](/img/structure/B15168691.png)
![6-Amino-3-hydroxy-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15168699.png)

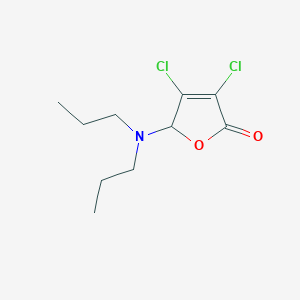
![N-[4-(Trifluoromethyl)phenyl]-2,1,3-benzothiadiazole-5-sulfonamide](/img/structure/B15168713.png)
![2-[4-(Benzyloxy)phenyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B15168715.png)
![6-(3,4-Dichlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B15168720.png)
![N-[(2-Bromophenyl)methyl]-N-ethynylcyclohex-1-ene-1-carboxamide](/img/structure/B15168722.png)
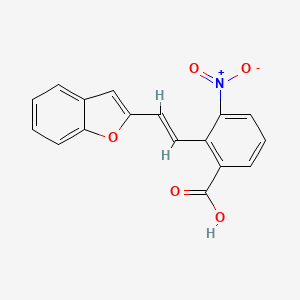
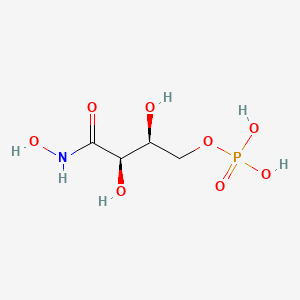
![3-Bromo-5,7,8-trimethoxynaphtho[2,3-d][1,2]oxazole-4,9-dione](/img/structure/B15168754.png)
![(4S)-4-[(4-hydroxyphenyl)methyl]-5,5-diphenyl-1,3-oxazolidin-2-one](/img/structure/B15168761.png)
